Introduction: The Significance of the Naphtho[1,8-cd]thiopyran Scaffold
Introduction: The Significance of the Naphtho[1,8-cd]thiopyran Scaffold
An In-depth Technical Guide to 1H,3H-Naphtho[1,8-cd]thiopyran (CAS 203-85-0)
This guide provides a comprehensive technical overview of 1H,3H-Naphtho[1,8-cd]thiopyran, a unique sulfur-containing heterocyclic compound. Given the specialized nature of this molecule, this document synthesizes available data with expert analysis of its structural relatives to offer researchers, scientists, and drug development professionals a thorough understanding of its core properties, potential synthesis, and prospective applications.
1H,3H-Naphtho[1,8-cd]thiopyran belongs to the class of peri-naphthalene derivatives, where substituents at the 1 and 8 positions of the naphthalene core are held in close spatial proximity.[1][2] This rigid framework imposes significant steric and electronic interactions, leading to unique chemical and physical properties. The incorporation of a thiopyran ring fused to the naphthalene system introduces a sulfur heteroatom, which is a key feature in many biologically active molecules and functional materials.[3] While extensive research exists for the oxygen analog (naphthopyran), the sulfur-containing counterpart, 1H,3H-Naphtho[1,8-cd]thiopyran, represents a less explored yet potentially valuable scaffold for various scientific endeavors.
Physicochemical and Spectroscopic Properties
Direct experimental data for the physical properties of 1H,3H-Naphtho[1,8-cd]thiopyran is limited in publicly accessible literature. However, its fundamental characteristics can be summarized, and its spectral properties can be predicted based on its structure and data from analogous compounds.
Core Properties
The fundamental molecular properties of 1H,3H-Naphtho[1,8-cd]thiopyran are presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 203-85-0 | [4][5] |
| Molecular Formula | C₁₂H₁₀S | [4][5][6] |
| Molecular Weight | 186.27 g/mol | [5][6] |
| Monoisotopic Mass | 186.050321 g/mol | [4] |
| Topological Polar Surface Area | 25.3 Ų | [4] |
| Ionization Energy | 7.91 eV | [7] |
| InChI Key | PIUJLKSYKOKWMI-UHFFFAOYSA-N | [5][6] |
Predicted Spectroscopic Profile
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be characterized by signals from the aromatic naphthalene core and the aliphatic methylene protons of the thiopyran ring. The naphthalene protons will likely appear as a series of doublets and triplets in the aromatic region (δ 7.0-8.0 ppm). The two methylene groups (CH₂) at positions 1 and 3 would be chemically equivalent and are predicted to appear as a singlet in the upfield region (δ 4.0-4.5 ppm), shifted downfield due to the influence of the sulfur atom and the aromatic system.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the naphthalene and thiopyran rings. The aromatic carbons of the naphthalene moiety are expected to resonate in the δ 120-140 ppm range. The methylene carbons of the thiopyran ring would appear significantly upfield, likely in the δ 30-40 ppm region.
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by C-H and C-C stretching vibrations. Key expected absorptions include:
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-2960 cm⁻¹
-
Aromatic C=C stretch: ~1500-1600 cm⁻¹
-
C-S stretch: ~600-800 cm⁻¹ (often weak)
2.2.4. Mass Spectrometry (Predicted)
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be prominent at m/z = 186. Fragmentation may involve the loss of the sulfur atom or parts of the methylene groups, leading to characteristic fragment ions.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The proposed two-step synthesis starting from 1,8-naphthalic anhydride is outlined below.
Caption: Proposed synthetic workflow for 1H,3H-Naphtho[1,8-cd]thiopyran.
Experimental Protocol (Hypothetical):
-
Synthesis of 1,8-Bis(hydroxymethyl)naphthalene:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 1,8-naphthalic anhydride portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield 1,8-bis(hydroxymethyl)naphthalene.
-
-
Synthesis of 1,8-Bis(bromomethyl)naphthalene:
-
Dissolve 1,8-bis(hydroxymethyl)naphthalene in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction by carefully pouring it onto ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give 1,8-bis(bromomethyl)naphthalene.
-
-
Synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran:
-
Dissolve 1,8-bis(bromomethyl)naphthalene in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add sodium sulfide (Na₂S) to the solution and heat the mixture with stirring for several hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1H,3H-Naphtho[1,8-cd]thiopyran.
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Predicted Reactivity
The chemical reactivity of 1H,3H-Naphtho[1,8-cd]thiopyran is expected to be influenced by both the aromatic naphthalene core and the thiopyran ring.
Caption: Predicted reactivity pathways for 1H,3H-Naphtho[1,8-cd]thiopyran.
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Oxidation of the Sulfur Atom: The sulfur atom in the thiopyran ring is susceptible to oxidation. Treatment with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the corresponding sulfoxide. Further oxidation with a second equivalent would produce the sulfone.
-
Metal Coordination: The lone pairs of electrons on the sulfur atom make it a potential ligand for coordination with various transition metals. This could lead to the formation of novel organometallic complexes with interesting catalytic or material properties.[10]
-
Electrophilic Aromatic Substitution: The naphthalene ring system can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the fused thiopyran ring would influence the position of substitution.
Potential Applications in Research and Development
While specific applications for 1H,3H-Naphtho[1,8-cd]thiopyran have not been reported, its structural features suggest potential utility in several areas, particularly in drug discovery and materials science.
Drug Development
Many sulfur-containing heterocycles exhibit a wide range of biological activities.[3] Naphthyridine and naphthopyranone derivatives, which share a similar core structure, have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[11][12][13][14][15] By analogy, 1H,3H-Naphtho[1,8-cd]thiopyran and its derivatives could be valuable scaffolds for the development of new therapeutic agents. The thiopyran moiety could modulate the pharmacokinetic and pharmacodynamic properties of the molecule compared to its oxygen-containing counterparts.
Materials Science
The rigid, planar structure of the naphthalene core, combined with the potential for modification and metal coordination, makes this compound an interesting building block for functional organic materials.[2] Potential applications could include:
-
Organic Semiconductors: Extended π-conjugated systems based on this scaffold could be investigated for their charge transport properties.
-
Fluorescent Probes: Derivatization of the naphthalene ring could lead to compounds with interesting photophysical properties, making them suitable for use as fluorescent sensors for ions or small molecules.[3]
-
Coordination Polymers: The ability of the sulfur atom to coordinate with metal ions could be exploited to construct coordination polymers with novel topologies and functions.[10]
Safety and Handling
No specific toxicological data for 1H,3H-Naphtho[1,8-cd]thiopyran is available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
1H,3H-Naphtho[1,8-cd]thiopyran is a structurally intriguing molecule whose full potential is yet to be explored. The unique steric and electronic environment created by the peri-fused thiopyran ring suggests that this compound could exhibit novel properties and reactivity. This guide has provided a framework for understanding its fundamental characteristics, a plausible synthetic route, and a prospective outlook on its applications. Further experimental investigation into the synthesis, characterization, and evaluation of this compound and its derivatives is warranted and could open new avenues in medicinal chemistry and materials science.
References
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Synthesis of Substituted Naphtho[1,8- bc]thiopyrans by Sulfhydryl-Directed Rhodium-Catalyzed peri-Selective C-H Bond Activation and Cyclization of Naphthalene-1-thiols. (2020). PubMed. Retrieved January 18, 2026, from [Link]
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